molecular formula C17H16N2O3S3 B12280385 [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid CAS No. 34431-79-3

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid

Cat. No.: B12280385
CAS No.: 34431-79-3
M. Wt: 392.5 g/mol
InChI Key: HDPBBRXFKOXJEB-BXCQWJFKSA-N
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Description

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes benzothiazole and thioxothiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the thioxothiazolidine moiety. The final step involves the formation of the acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a similar benzene ring structure.

    p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.

    4-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group.

Uniqueness

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is unique due to its combination of benzothiazole and thioxothiazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

34431-79-3

Molecular Formula

C17H16N2O3S3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C17H16N2O3S3/c1-3-18-11-6-4-5-7-12(11)24-13(18)8-10(2)15-16(22)19(9-14(20)21)17(23)25-15/h4-8H,3,9H2,1-2H3,(H,20,21)/b13-8-,15-10-

InChI Key

HDPBBRXFKOXJEB-BXCQWJFKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)\C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)S3)CC(=O)O)C

Origin of Product

United States

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